molecular formula C7H3BrClNO B596631 7-Bromo-5-chlorobenzo[d]isoxazole CAS No. 1260903-12-5

7-Bromo-5-chlorobenzo[d]isoxazole

Cat. No. B596631
CAS RN: 1260903-12-5
M. Wt: 232.461
InChI Key: HCDGSNNVDFZCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-chlorobenzo[d]isoxazole is a chemical compound with the molecular formula C7H3BrClNO . It is a solid substance stored in dry conditions at room temperature .


Synthesis Analysis

The synthesis of isoxazole derivatives, such as this compound, is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H3BrClNO . The InChI key for this compound is HCDGSNNVDFZCJI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in dry conditions at room temperature . The molecular weight of this compound is 232.46 .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

A significant portion of the research involving 7-Bromo-5-chlorobenzo[d]isoxazole focuses on its utility as a precursor in the synthesis of derivatives with notable antimicrobial, antitubercular, and antiviral activities. For instance, the compound has been used to prepare 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives, which were screened for their antitubercular and antimicrobial activities (Popat, Nimavat, Kachhadia, & Joshi, 2004). Moreover, this compound derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating the potential of these compounds as anticancer agents (Das et al., 2015).

Advanced Material Applications

Research has also explored the incorporation of this compound and its derivatives in the development of advanced materials, such as liquid crystals. The synthesis and characterization of new liquid-crystalline compounds based on isoxazoles, where this compound derivatives could potentially serve as intermediates, underscore the versatility of this chemical scaffold in material science (da Rosa et al., 2015).

Methodological Advances in Heterocyclic Chemistry

The compound's role extends into the development of novel synthetic methodologies within heterocyclic chemistry. Studies have focused on the regioselective synthesis of isoxazole and isoxazoline derivatives starting from precursors like this compound. These methodologies enable the efficient synthesis of structurally diverse derivatives, which are valuable in various chemical and pharmaceutical applications (Mohammed, Vishwakarma, & Bharate, 2015).

Contribution to Drug Discovery

Finally, the exploration of this compound in drug discovery is noteworthy. Its derivatives have been studied for interactions against breast and skin cancer cell lines, demonstrating the scaffold's potential for developing new therapeutic agents. The virtual drug-receptor interaction studies suggest that chloro and bromo substituted derivatives exhibit significant activity, highlighting the compound's relevance in pharmacological research (Harshita, 2019).

Safety and Hazards

The safety information for 7-Bromo-5-chlorobenzo[d]isoxazole includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . The compound is represented by the GHS07 pictogram, and the signal word is "Warning" .

properties

IUPAC Name

7-bromo-5-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDGSNNVDFZCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.